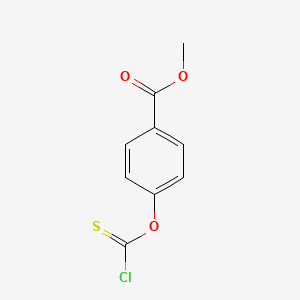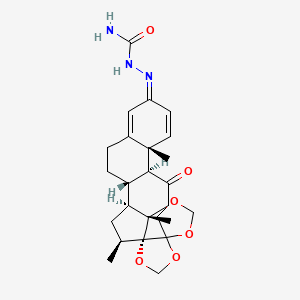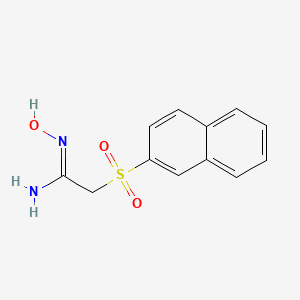
(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol is a fluorinated organic compound with the molecular formula C4H6F6O2. This compound is characterized by the presence of six fluorine atoms, making it highly electronegative and chemically stable. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol typically involves the fluorination of butane-2,3-diol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production. The use of catalysts and optimized reaction parameters further improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexafluorobutanone, while reduction may produce partially fluorinated alcohols.
Scientific Research Applications
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.
Medicine: It is investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound a potent inhibitor or activator of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol: The enantiomer of the compound with different stereochemistry.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A similar fluorinated alcohol with a different carbon backbone.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with fewer fluorine atoms.
Uniqueness
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol is unique due to its specific stereochemistry and the presence of six fluorine atoms, which confer high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.
Properties
Molecular Formula |
C4H4F6O2 |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol |
InChI |
InChI=1S/C4H4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10/h1-2,11-12H/t1-,2-/m0/s1 |
InChI Key |
UZQRURWDAXNSCX-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(F)(F)F)O)(C(F)(F)F)O |
Canonical SMILES |
C(C(C(F)(F)F)O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
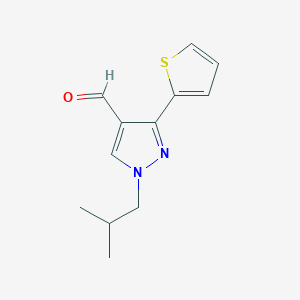
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)

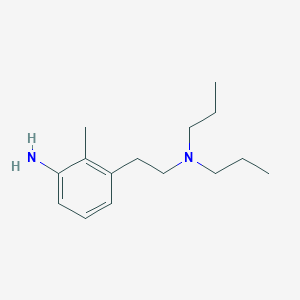
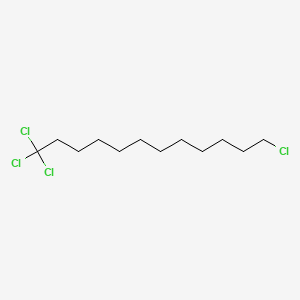
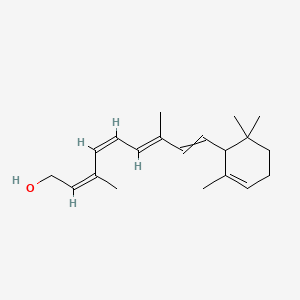

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)

![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
